
6-(Bromodifluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromodifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both bromine and fluorine atoms. These halogen atoms impart distinct reactivity and stability characteristics to the molecule, making it valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the fluorination of pyridine derivatives . This reagent is effective in introducing fluorine atoms into the pyridine ring, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of 6-(Bromodifluoromethyl)pyridin-3-amine often employs large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of palladium catalysts and boron reagents in a controlled environment ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromodifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Aplicaciones Científicas De Investigación
6-(Bromodifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 6-(Bromodifluoromethyl)pyridin-3-amine involves its interaction with molecular targets through its bromine and fluorine atoms. These halogen atoms can form strong interactions with biological molecules, influencing their activity and function. The compound can inhibit enzymes or disrupt protein-protein interactions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-3-fluoropyridine: Another fluorinated pyridine derivative with similar reactivity but different substitution patterns.
3-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.
6-Bromo-3-chloropyridine: A compound with bromine and chlorine atoms, offering different reactivity compared to the fluorinated derivative.
Uniqueness
6-(Bromodifluoromethyl)pyridin-3-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it valuable in various applications .
Propiedades
Fórmula molecular |
C6H5BrF2N2 |
|---|---|
Peso molecular |
223.02 g/mol |
Nombre IUPAC |
6-[bromo(difluoro)methyl]pyridin-3-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 |
Clave InChI |
GHLAKJVRQOKWGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1N)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)

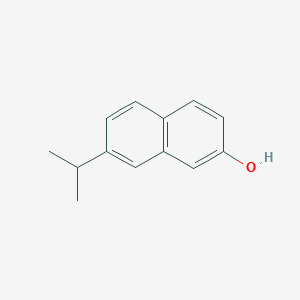
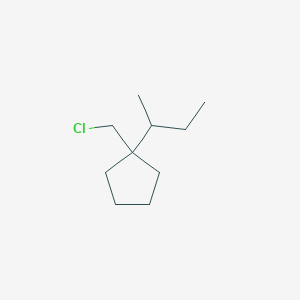
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
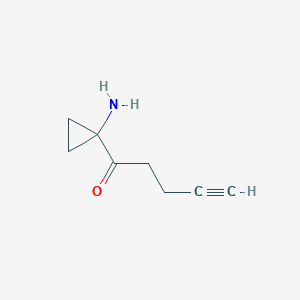
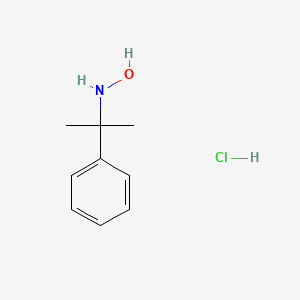


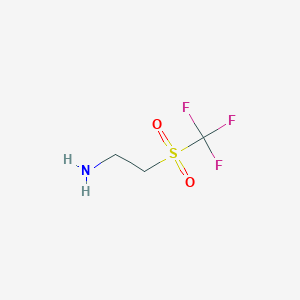
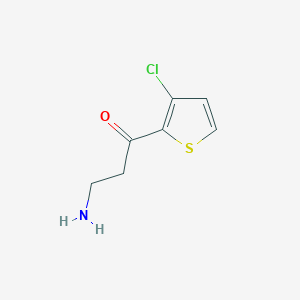
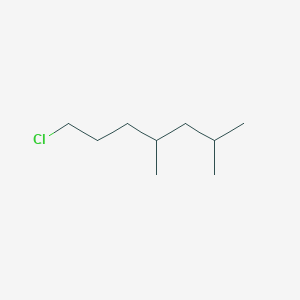
![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
